molecular formula C8H16O2 B1660194 ((Pentyloxy)methyl) oxirane CAS No. 7297-11-2

((Pentyloxy)methyl) oxirane

Cat. No.: B1660194
CAS No.: 7297-11-2
M. Wt: 144.21 g/mol
InChI Key: IQCASZIDTNHBIW-UHFFFAOYSA-N
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Description

((Pentyloxy)methyl) oxirane: is an organic compound with the molecular formula C8H16O2 . It is a member of the oxirane family, characterized by a three-membered ring structure consisting of two carbon atoms and one oxygen atom. This compound is also known by its IUPAC name, 2-[(pentyloxy)methyl]oxirane . The oxirane ring is highly strained, making it a reactive intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((Pentyloxy)methyl) oxirane typically involves the reaction of an appropriate alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via an epoxidation mechanism, where the alkene is converted into an oxirane ring .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the catalytic epoxidation of alkenes using metal catalysts such as titanium or molybdenum complexes. These catalysts facilitate the formation of the oxirane ring under mild conditions, making the process efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: ((Pentyloxy)methyl) oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: ((Pentyloxy)methyl) oxirane is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of various complex molecules .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides. It serves as a substrate for epoxide hydrolases, enzymes that catalyze the hydrolysis of oxirane rings .

Medicine: The compound is investigated for its potential use in drug development. Its ability to form stable intermediates makes it a candidate for designing enzyme inhibitors and other therapeutic agents .

Industry: this compound is used in the production of polymers and resins. Its reactivity allows it to be incorporated into various polymeric materials, enhancing their properties .

Mechanism of Action

Mechanism: The reactivity of ((Pentyloxy)methyl) oxirane is primarily due to the strain in the three-membered oxirane ring. This strain makes the ring susceptible to nucleophilic attack, leading to ring-opening reactions .

Molecular Targets and Pathways: In biological systems, this compound targets epoxide hydrolases, which catalyze the hydrolysis of the oxirane ring to form diols. This reaction is crucial in the metabolism of various endogenous and exogenous compounds .

Comparison with Similar Compounds

Uniqueness: ((Pentyloxy)methyl) oxirane is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to simpler oxiranes like ethylene oxide and propylene oxide. This difference makes it suitable for specific applications in polymer chemistry and drug development .

Properties

IUPAC Name

2-(pentoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-9-6-8-7-10-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCASZIDTNHBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201346883
Record name 2-(Pentoxymethyl)oxirane
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7297-11-2
Record name ((Pentyloxy)methyl) oxirane
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Record name NSC83415
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Pentoxymethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(pentyloxy)methyl]oxirane
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Synthesis routes and methods I

Procedure details

Amyl alcohol (132 g, 1.5 mole), 1.02 g (0.005 mole) of aluminum triisopropoxide and 2.64 g (0.015 mole) of p-phenolsulfonic acid were heated to 90° C. while stirring under a nitrogen gas atmosphere. To the reaction mixture, 92.5 g (1.0 mole) of epichlorohydrin was added dropwise over 1 hour, followed by stirring for 4 hours. It was found that the conversion ratio of the raw material epichlorohydrin was 100%, while the yield of the resulting halohydrin ether was 87%. To the reaction mixture, 300 mL of a 4N aqueous solution of sodium hydroxide was added and the resulting mixture was stirred at 60° C. for 6 hours. After cooling to room temperature, the water layer was removed and the residue was purified by distillation under reduced pressure, whereby 124 g of amyl glycidyl ether (1,2-epoxy-4-oxanonane) was obtained (total yield: 86%).
Quantity
132 g
Type
reactant
Reaction Step One
Name
aluminum triisopropoxide
Quantity
1.02 g
Type
catalyst
Reaction Step One
Quantity
2.64 g
Type
catalyst
Reaction Step One
Quantity
92.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
raw material
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
halohydrin ether
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0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

n-Pentanol (88 g) and 6.82 g of zinc chloride were heated to 100° C. while stirring, followed by the dropwise addition of 138.8 g of epichlorohydrin over 1 hour. The reaction mixture was heated to 115° C. and reacted for 5 hours. After completion of the reaction, the reaction mixture was cooled to 50° C. While maintaining the temperature at 50° C., 92 g of a 48% aqueous solution of sodium hydroxide was added dropwise over 1 hour. After stirring for 3 hours, 150 mL of water was added to the reaction mixture to cause separation. The water layer thus formed was then removed and the residue was washed twice with 100 mL of water, whereby 163 g of crude pentyl glycidyl ether was obtained.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
6.82 g
Type
catalyst
Reaction Step One
Quantity
138.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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